Benzyl thiouronium picrate

Description

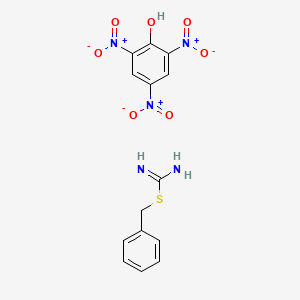

Benzyl thiouronium picrate is a crystalline organic compound formed by the reaction of benzyl thiouronium salts with picric acid (2,4,6-trinitrophenol). It belongs to the class of picrate salts, which are characterized by the presence of the picrate anion (C₆H₂N₃O₇⁻). These compounds are often utilized in analytical chemistry for the identification of organic bases via picrate formation and in coordination chemistry due to their ability to form stable complexes . This compound specifically combines the thiouronium group’s affinity for anions (e.g., phosphate, sulfate) with the picrate moiety’s strong chromogenic properties, making it relevant in fluorescence-based sensing and molecular recognition .

Properties

CAS No. |

20614-10-2 |

|---|---|

Molecular Formula |

C14H13N5O7S |

Molecular Weight |

395.35 g/mol |

IUPAC Name |

benzyl carbamimidothioate;2,4,6-trinitrophenol |

InChI |

InChI=1S/C8H10N2S.C6H3N3O7/c9-8(10)11-6-7-4-2-1-3-5-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5H,6H2,(H3,9,10);1-2,10H |

InChI Key |

ABQUNZOFJBBBIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl thiouronium picrate typically involves the reaction of benzyl chloride with thiourea in the presence of ethanol. The reaction mixture is heated to reflux, and the resulting product is isolated by removing the solvent . The general reaction can be represented as follows:

Benzyl chloride+Thiourea→Benzyl thiouronium chloride

The benzyl thiouronium chloride can then be reacted with picric acid to form this compound. The reaction conditions usually involve mixing the reactants in a suitable solvent and allowing the reaction to proceed at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and isolation techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

2.1. Precipitation and Derivatization

Benzyl thiouronium picrate is widely employed to isolate sulfonic acids via precipitation. The reaction mechanism involves:

-

Ion exchange : Sulfonate anions displace picrate, forming insoluble benzyl thiouronium sulfonate salts.

-

Crystallization : The low solubility of the resulting complex enables facile purification.

Example :

This method is critical for characterizing sulfonic acids in mixtures .

2.2. Decomposition Under Acidic Conditions

The thiouronium group undergoes hydrolysis in acidic media:

-

Protonation : The sulfur atom is protonated, weakening the C–S bond.

-

Cleavage : Subsequent hydrolysis yields benzyl mercaptan () and urea derivatives.

Conditions :

-

Concentrated HCl at elevated temperatures (~100°C).

-

Products are often further oxidized to disulfides or sulfonic acids .

2.3. Reactivity with Mercury Salts

This compound reacts with mercuric sulfate in acetic acid, leading to:

-

Complexation : Mercury coordinates with the thiolate group post-decomposition.

-

Precipitation : Insoluble mercury-thiol complexes form, aiding in gravimetric analysis.

Applications :

2.4. Oxidative Transformations

The picrate anion itself is redox-active. Under reducing conditions (e.g., Fe):

-

Picrate Reduction : Trinitrophenolate is reduced to aminophenol derivatives.

-

Concomitant Thiouronium Decomposition : Releases benzyl thiol, which oxidizes to disulfides or sulfoxides.

Example :

This dual reactivity is exploited in redox-mediated syntheses .

3.1. Intermediate in Heterocycle Formation

This compound serves as a precursor in histamine synthesis:

-

Condensation : Reacts with cyanate ions to form thiosemicarbazides.

-

Cyclization : Acid-catalyzed ring closure yields imidazole derivatives (e.g., 2-mercaptohistamine) .

Reaction Pathway :

3.2. Stability Under Basic Conditions

The thiouronium cation is unstable in strongly alkaline solutions, decomposing to:

-

Benzylamine : Via nucleophilic displacement.

-

Thiocyanate : From the thiourea moiety.

Conditions :

Comparative Reactivity Table

Scientific Research Applications

Benzyl thiouronium picrate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl thiouronium picrate involves its ability to form strong hydrogen bonds and charge-transfer complexes. The thiouronium group can interact with various molecular targets through hydrogen bonding, while the picrate moiety can participate in charge-transfer interactions. These interactions can influence the reactivity and stability of the compound, making it useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Alkali and Alkaline Earth Metal Picrates

Picrates of alkali metals (e.g., sodium picrate) and alkaline earth metals (e.g., calcium picrate) are thermally stable but exhibit high shock sensitivity. For example, anhydrous nickel picrate detonates upon impact, while hydrated lanthanide picrates (e.g., lanthanum picrate) are stable up to 300°C . In contrast, benzyl thiouronium picrate’s organic cation reduces thermal stability compared to metal picrates but enhances solubility in polar organic solvents like acetonitrile .

2.1.2. Ammonium Picrate Ammonium picrate (Explosive D) shares structural similarities with this compound, as both contain a nitrogenous cation paired with the picrate anion. However, ammonium picrate is primarily used as an explosive, whereas this compound is non-explosive under standard conditions.

2.1.3. Thiouronium-Based Receptors Fluorescent thiouronium derivatives, such as Kubo’s receptor 199 and Teramae’s receptor 202, highlight the role of thiouronium groups in anion recognition. This compound lacks intrinsic fluorescence but shares the thiouronium moiety’s high affinity for anions like HPO₄²⁻ (binding constant K = 5.6 × 10⁴ M⁻¹ for receptor 199) .

Comparative Properties Table

Reactivity and Stability

- Thermal Degradation : this compound decomposes at temperatures exceeding 210°C, consistent with other organic picrates. Heating picrates above this threshold in liquid baths (e.g., silicone oil) risks explosive decomposition .

- Solubility: Unlike metal picrates, which are water-soluble, this compound exhibits higher solubility in organic solvents (e.g., acetonitrile, methanol), facilitating its use in non-aqueous reaction systems .

- Anion Interaction : The thiouronium group’s thiourea-derived structure enables strong hydrogen bonding with anions, akin to receptors 199 and 202 , though without fluorescence modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.